(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

Catalog No.
S1534160
CAS No.
864466-71-7
M.F
C23H33NOSi
M. Wt
367.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethy...

CAS Number

864466-71-7

Product Name

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

IUPAC Name

tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Molecular Formula

C23H33NOSi

Molecular Weight

367.6 g/mol

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1

InChI Key

YJFSFDYMOMREQP-NRFANRHFSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. The compound has the molecular formula C23H33NOSiC_{23}H_{33}NOSi and a molecular weight of approximately 393.69 g/mol. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents .

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Refer to safety data sheets (SDS) for specific handling and disposal procedures when available from suppliers.

Organic Synthesis

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine serves as a valuable chiral auxiliary in organic synthesis. Its key feature lies in its ability to induce chirality in reaction products due to its well-defined stereocenter. This property makes it particularly useful in the synthesis of enantiopure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals.

One prominent application of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine involves the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry []. By incorporating this molecule as a chiral auxiliary, chemists can achieve highly selective formation of specific stereoisomers in the aldol product, ultimately leading to the desired enantiopure outcome [].

Medicinal Chemistry

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine has also shown promise in medicinal chemistry research. Its structural features, particularly the presence of the pyrrolidine ring and the diphenylmethyl group, offer potential for the development of novel therapeutic agents. Studies suggest that this molecule, or its derivatives, may possess various biological activities, including:

  • Antimicrobial activity: Research indicates that (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics and antifungals [].
  • Anticancer activity: Studies have explored the potential of this molecule and its derivatives as anticancer agents. However, further research is needed to fully understand their efficacy and mechanism of action [].

The reactivity of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine can be attributed to the presence of the pyrrolidine nitrogen and the silyl ether functional group. It can undergo several chemical transformations, including:

  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the hydroxyl group.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation Reactions: The alcohol functionalities can be oxidized to carbonyl compounds, which may further react with various nucleophiles.

The synthesis of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Diphenylmethyl Group: This step may involve Friedel-Crafts alkylation or other coupling methods to attach the diphenylmethyl moiety.
  • Silylation: The tert-butyldimethylsilyl group is introduced using silylation reagents, enhancing the compound's stability.

Each step requires careful optimization to ensure high yields and purity of the final product.

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  • Pharmaceutical Research: In studies aimed at understanding structure-activity relationships.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine are crucial for understanding its pharmacological profile. These studies typically focus on:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Metabolic Stability: Assessing how the compound is metabolized by liver enzymes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine. Here are some notable examples:

Compound NameStructureKey Features
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol tert-butyldimethylsilyl ether-Contains a similar pyrrolidine structure but differs in stereochemistry and functional groups.
α,α-Diphenyl-2-pyrrolidinemethanol tert-butyldimethylsilyl ether-Lacks chirality; used as a reference for comparing biological activity.
2-((tert-Butyldimethylsilyl)oxy)ethanol-A simpler structure that highlights the role of the silyl group without the complex diphenylmethyl component.

The uniqueness of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological properties compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Dates

Modify: 2023-08-15

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